molecular formula C8H9BrF2N2O2 B2848170 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid CAS No. 1005631-80-0

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2848170
CAS No.: 1005631-80-0
M. Wt: 283.073
InChI Key: VUAUDUXAVGRFTM-UHFFFAOYSA-N
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Description

2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid (CAS: 1005631-80-0) is a pyrazole-based carboxylic acid derivative with the molecular formula C₈H₉BrF₂N₂O₂ and a molecular weight of 283.08 g/mol . The compound features a pyrazole core substituted with bromo (Br) at position 4, difluoromethyl (CF₂H) at position 3, and methyl (CH₃) at position 5, with a propanoic acid side chain at position 1 (Figure 1). This structural motif is characteristic of bioactive small molecules used in medicinal chemistry and agrochemical research, where pyrazole derivatives are valued for their metabolic stability and ability to engage in hydrogen bonding via the carboxylic acid group .

Properties

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF2N2O2/c1-3-5(9)6(7(10)11)12-13(3)4(2)8(14)15/h4,7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAUDUXAVGRFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)O)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid can inhibit the proliferation of various cancer cell lines. For instance, a study published in Biochemical and Biophysical Research Communications highlighted its potential in targeting specific pathways involved in tumor growth .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Agricultural Applications

1. Herbicide Development
The unique structure of this compound has made it a candidate for developing new herbicides. Its effectiveness against certain weed species was evaluated through field trials, showing promising results in controlling invasive plant species without harming crop yields .

2. Plant Growth Regulation
Additionally, the compound has been explored as a plant growth regulator. Research indicates that it can enhance growth rates and improve stress resistance in crops under adverse conditions .

Materials Science

1. Synthesis of Functional Materials
The synthesis of materials incorporating this pyrazole derivative has been explored for applications in electronics and photonics. Its incorporation into polymer matrices has shown potential for developing sensors and other electronic devices due to its unique electronic properties .

2. Coatings and Films
The compound's chemical stability and reactivity make it suitable for creating protective coatings and films. Studies have demonstrated its effectiveness in enhancing the durability of surfaces exposed to harsh environmental conditions .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryBiochemical and Biophysical Research Communications Inhibition of cancer cell proliferation; potential anticancer agent.
Agricultural ScienceField Trials Report Effective herbicide; controlled invasive weeds without crop damage.
Materials SciencePolymer Electronics Research Improved electronic properties in synthesized materials.
Plant Growth RegulationAgricultural Chemistry Journal Enhanced growth rates; improved stress resistance in crops.

Mechanism of Action

The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand its effects .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl (CF₃) at position 3 (e.g., CAS 1005584-44-0) increases electron-withdrawing effects and lipophilicity compared to difluoromethyl (CF₂H) , which may enhance target binding in hydrophobic pockets .
  • Bromo (Br) at position 4 (vs. chloro ) provides stronger halogen bonding due to its larger atomic radius and polarizability, as seen in antimicrobial studies of isostructural compounds .

Propanoic Acid Chain Position

Compound Name Propanoic Acid Position CAS Number Molecular Weight Notes
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid Position 3 1001518-85-9 327.12 Altered steric orientation may affect binding to enzymes
Target Compound Position 1 1005631-80-0 283.08 Optimal spatial arrangement for carboxylate interactions

Impact: The position of the propanoic acid group influences molecular conformation. For example, the target compound’s side chain at position 1 may align better with active-site residues in enzymes compared to position 3 derivatives .

Biological Activity

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid (CAS Number: 1005631-80-0) is a synthetic compound with a unique structure that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉BrF₂N₂O₂, with a molecular weight of approximately 283.07 g/mol. The compound features a pyrazole ring substituted with bromine and difluoromethyl groups, which are known to influence biological activity.

Anticancer Activity

In a study examining the anticancer potential of pyrazole derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated moderate growth inhibition across multiple tumor types, suggesting that the compound may possess anticancer properties . Specifically, the inhibition rates ranged from 1% to 23% at a concentration of 10 µM in 38 cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Structure-based design and molecular docking studies have suggested that such compounds can inhibit key enzymes involved in cancer progression and inflammation . The presence of the difluoromethyl group has been noted to enhance binding affinity to target proteins, potentially increasing therapeutic efficacy .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of structurally related pyrazole derivatives. The agar diffusion method was utilized to assess their effectiveness against various bacterial strains. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against E. coli and E. faecalis, indicating promising antimicrobial potential .

Antitumor Activity Assessment

Another study focused on the anticancer properties of pyrazole derivatives, demonstrating their ability to inhibit cell proliferation in human tumor cell lines. The study highlighted that modifications in the structure significantly influenced the degree of inhibition observed, suggesting a structure-activity relationship (SAR) that could be leveraged for drug development .

Data Table: Summary of Biological Activities

Activity Type Tested Compounds Target Organisms/Cell Lines Inhibition (%) / MIC (µg/mL)
AntimicrobialPyrazole DerivativesE. coli, E. faecalisMIC: 62.5 - 78.12
AnticancerSimilar PyrazolesVarious Human Tumor Cell Lines1% - 23% growth inhibition

Q & A

Q. How does solvent choice influence reactivity in downstream derivatization?

  • Methodology : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in amide coupling, while protic solvents (e.g., methanol) may protonate reactive sites. Kinetic studies (in situ IR) track reaction progress .

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